molecular formula C7H8BrNO3S B1277058 5-Bromo-2-methoxybenzenesulfonamide CAS No. 23095-14-9

5-Bromo-2-methoxybenzenesulfonamide

Cat. No.: B1277058
CAS No.: 23095-14-9
M. Wt: 266.11 g/mol
InChI Key: WHYIIAFUVXCXIL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H8BrNO3S and its molecular weight is 266.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

5-Bromo-2-methoxybenzenesulfonamide has been utilized in the synthesis of new zinc phthalocyanines, which show promising applications in photodynamic therapy for cancer treatment. These phthalocyanines are noted for their high singlet oxygen quantum yield, making them effective photosensitizers in Type II mechanisms for cancer therapy. The properties of these phthalocyanines, including good fluorescence and appropriate photodegradation quantum yield, enhance their potential in treating cancer through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Interaction Studies

The compound has been involved in studies related to enzyme inhibition. For instance, derivatives of this compound have been synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase. These studies not only focus on the synthesis but also on in silico analysis to understand the interaction at a molecular level (Riaz, 2020).

Development of Metal Ion Sensors

Research has been conducted on the development of sensors using derivatives of this compound for detecting heavy metals like cobalt ions. Such sensors are based on bis-sulfonamides fabricated onto glassy carbon electrodes, demonstrating high sensitivity and stability in environmental and healthcare applications (Sheikh et al., 2016).

Anticancer Properties

Studies have shown that derivatives of this compound exhibit anticancer properties. For instance, compounds like N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide have been synthesized and characterized for their potential anticancer properties, indicating the versatility of this compound in developing novel anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Safety and Hazards

The safety data sheet for “5-Bromo-2-methoxybenzenesulfonamide” indicates that it is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIIAFUVXCXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429136
Record name 5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23095-14-9
Record name 5-bromo-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxybenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 5-bromo-2-methoxybenzenesulfonyl chloride (45g; 157.6 mmol, from Lancaster Chemical) at 0° C. in THF, was added concentrated NH4OH (42.5 mL) and the reaction mixture was brought to r.t. for 2 h. The reaction mixture was diluted with EtOAc, extracted with NaHCO3 (2×), brine, and the organic phase was dried over MgSO4. The solvent was removed to give the title compound.
Quantity
157.6 mmol
Type
reactant
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Quantity
42.5 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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